tert-Butyl (4-((2-hydroxyethyl)carbamoyl)phenyl)carbamate
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Overview
Description
tert-Butyl N-{4-[(2-hydroxyethyl)carbamoyl]phenyl}carbamate: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of carbamic acid and is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(2-hydroxyethyl)carbamoyl]phenyl}carbamate typically involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{4-[(2-hydroxyethyl)carbamoyl]phenyl}carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules .
Biology:
- Utilized in the study of enzyme mechanisms and protein modifications.
- Acts as a probe in biochemical assays .
Medicine:
- Investigated for potential use in drug delivery systems.
- Explored for its role in the development of new pharmaceuticals .
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(2-hydroxyethyl)carbamoyl]phenyl}carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the nucleophilicity of the carbamate nitrogen. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness:
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11-6-4-10(5-7-11)12(18)15-8-9-17/h4-7,17H,8-9H2,1-3H3,(H,15,18)(H,16,19) |
InChI Key |
UJIIUGNPEQYTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NCCO |
Origin of Product |
United States |
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